molecular formula C19H16F2O4S B2851792 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one CAS No. 902506-97-2

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Cat. No.: B2851792
CAS No.: 902506-97-2
M. Wt: 378.39
InChI Key: FITHGCSGUQCUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C19H16F2O4S and a molecular weight of 378.39 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the reaction of 4-tert-butylphenyl sulfonyl chloride with a suitable chromenone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation and nitration.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts such as FeCl3 or H2SO4.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound, while nucleophilic substitution can result in the replacement of the sulfonyl group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4,4’-Di-tert-butylbiphenyl

Uniqueness

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is unique due to its combination of a chromenone core with tert-butylphenyl and difluoro substituents This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITHGCSGUQCUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.